molecular formula C5H11NO B1593062 3-Ethoxyazetidine CAS No. 88536-21-4

3-Ethoxyazetidine

Cat. No. B1593062
CAS RN: 88536-21-4
M. Wt: 101.15 g/mol
InChI Key: MIGAFYXADJBZDV-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine is an organic compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It is often used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .


Synthesis Analysis

3-Ethoxyazetidine has many preparation methods, and the commonly used methods include nitrogen heterocyclic synthesis reaction and ethoxylation reaction . Nitrogen heterocyclic synthesis reaction 3-ethoxyazetidine can be obtained by ethoxylation after synthesis of nitrogen heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of 3-Ethoxyazetidine is C5H11NO. The InChI code is 1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-Ethoxyazetidine has a molecular weight of 101.15 g/mol. It has a density of 0.94 , a boiling point of 120.1°C at 760 mmHg , and a flash point of 33.9°C . Its vapor pressure is 15.5mmHg at 25°C , and its refractive index is 1.445 .

Scientific Research Applications

Synthesis and Functionality of Azetidines

3-Ethoxyazetidine and related compounds have been extensively studied for their utility in the synthesis of functionalized azetidines. Research by Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines, which includes the preparation of various derivatives such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These derivatives serve as precursors for the synthesis of novel azetidines and spirocyclic azetidine building blocks, highlighting the compound's role in advancing synthetic organic chemistry (Stankovic et al., 2013).

Chiral Ligands in Asymmetric Synthesis

3-Ethoxyazetidine derivatives have shown significant application in asymmetric synthesis. Liu et al. (2008) explored the use of chiral 3-hydroxyazetidines derived from 3-ethoxyazetidine for the asymmetric addition of diethylzinc to aldehydes. These ligands exhibited excellent catalytic activities and enantiomeric selectivities, which are crucial for the production of chiral compounds used in various pharmaceutical applications (Liu et al., 2008).

Pharmaceutical Research and Development

In the field of pharmaceuticals, azetidine derivatives, including those related to 3-ethoxyazetidine, are investigated for their potential as drugs. For instance, Han et al. (2014) explored 3-aminoazetidine derivatives as triple reuptake inhibitors, aiming to develop broad-spectrum antidepressants. This research involved synthesizing novel compounds and assessing their efficacy, demonstrating the significance of azetidine derivatives in drug discovery (Han et al., 2014).

Anticancer Research

Azetidine derivatives, including those structurally related to 3-ethoxyazetidine, have been examined for their potential in anticancer therapy. A study by Parmar et al. (2021) focused on thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, demonstrating significant antitumor activity against various human cancer cell lines. The study included synthesis, in vitro testing, and molecular docking studies, highlighting the role of azetidine derivatives in cancer research (Parmar et al., 2021).

Safety And Hazards

3-Ethoxyazetidine is irritating to the skin and eyes . It should be stored in a cool, well-ventilated place, away from fire and oxidants . When using or handling, observe the safe handling of chemicals and avoid unsafe reactions with other chemicals .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In recent years, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

3-ethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAFYXADJBZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626366
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyazetidine

CAS RN

88536-21-4
Record name 3-Ethoxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AG Anderson Jr, R Lok - The Journal of Organic Chemistry, 1972 - ACS Publications
The structure of the condensation product of acetyl-acetone and 2-aminonaphthalene is the enamine 2 as indicated by Huisgen’s isolation of 2-acetylaminonaphthalene from the …
Number of citations: 61 pubs.acs.org
GN Walker - The Journal of Organic Chemistry, 1972 - ACS Publications
Scheme I of PPA closure of hydrocinnamonitrile or amide o-carboxylic acids derived by ring opening of the lactones. Hydrogenolysis of 2 and 4 in the presence of Pd/C under mild …
Number of citations: 17 pubs.acs.org
AM Palmer, V Chiesa, A Schmid… - Journal of medicinal …, 2010 - ACS Publications
… Preparation from carboxylic acid 7 (500 mg, 1.5 mmol) and 3-ethoxyazetidine (303 mg, 3.00 mmol) according to general procedure 5/workup procedure 2. Eluant for column …
Number of citations: 25 pubs.acs.org

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